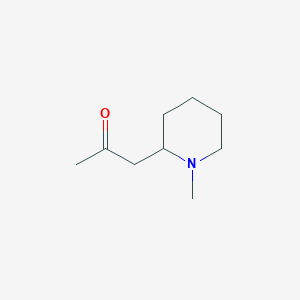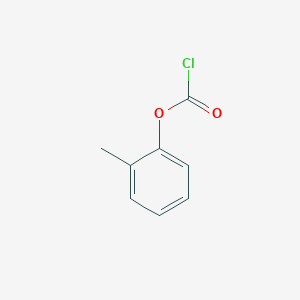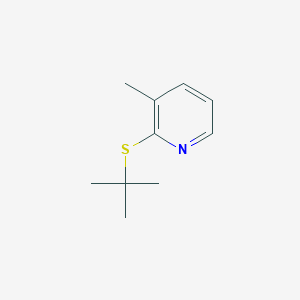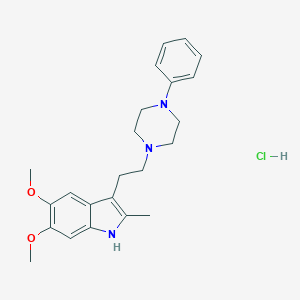
Methylisopelletierine
Descripción general
Descripción
Methylisopelletierine belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The biosynthesis of Methylisopelletierine has been studied in intact Punica granatum plants . It is shown to be derived from lysine and acetate . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis
Methylisopelletierine has a molecular formula of C9H17NO . Its average mass is 155.237 Da and its monoisotopic mass is 155.131012 Da .Physical And Chemical Properties Analysis
Methylisopelletierine has a density of 0.9±0.1 g/cm3, a boiling point of 216.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 45.3±3.0 kJ/mol and its flash point is 66.9±9.2 °C . The index of refraction is 1.450 and its molar refractivity is 45.3±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Biomarker Identification
Methylisopelletierine has been detected in fruits, particularly in pomegranates (Punica granatum). Its presence in these foods suggests that it could serve as a potential biomarker for the consumption of these items . This application is crucial in nutritional studies and food science research, where tracking the intake of specific compounds can provide insights into dietary patterns and their health effects.
Synthesis of Alkaloids
The compound has been synthesized from 5-aminopentanal and 5-methylaminopentanal, which is significant in the field of organic chemistry . This synthesis process is important for the production of alkaloids, which have a wide range of pharmacological effects and can be used in the development of medications.
Metabolic Studies
As a primary metabolite, Methylisopelletierine plays an essential role in metabolism and physiology . Research into its metabolic pathways can provide insights into the basic biological processes and how they can be manipulated for therapeutic purposes.
Alkaloid Biosynthesis
Studies have shown that Methylisopelletierine is derived from lysine and acetate in the biosynthesis of certain alkaloids . Understanding this pathway is vital for biotechnological applications, such as the bioengineering of plants to produce specific compounds.
Nanomedicine
While not directly linked to Methylisopelletierine, the field of nanomedicine is exploring the use of bioengineered nanoparticles derived from natural resources . Methylisopelletierine’s natural occurrence and its potential bioactive properties could inspire research into the development of novel nanoparticle-based drug delivery systems.
Safety And Hazards
Propiedades
IUPAC Name |
1-(1-methylpiperidin-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHJMEIBGDDCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940208 | |
| Record name | 1-(1-Methylpiperidin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylisopelletierine | |
CAS RN |
18747-42-7 | |
| Record name | N-Methylisopelletierine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018747427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Methylpiperidin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLISOPELLETIERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A42OMR1WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biosynthetic origin of Methylisopelletierine?
A1: Research shows that Methylisopelletierine is naturally biosynthesized in plants like Punica granatum (pomegranate). Studies using intact pomegranate plants demonstrated that its biosynthesis utilizes lysine and acetate as precursors. [, ]
Q2: Can you elaborate on the role of acetate in the biosynthesis of Methylisopelletierine and related alkaloids?
A2: Acetate acts as a precursor, specifically contributing to the three-carbon unit found in both isopelletierine and pseudopelletierine. Furthermore, Methylisopelletierine itself serves as the direct precursor to pseudopelletierine within the biosynthetic pathway. []
Q3: Beyond Punica granatum, are there other plants where Methylisopelletierine biosynthesis has been observed?
A3: Yes, Methylisopelletierine has also been identified in Sedum sarmentosum Bunge. Notably, this plant contains two liquid alkaloids that form crystalline picrates, one of which was confirmed to be dl-Methylisopelletierine through comparison with a synthetically produced sample. []
Q4: The provided research mentions a "dl" form of Methylisopelletierine. Could you clarify the significance of this designation?
A4: The "dl" prefix indicates that the Methylisopelletierine found in Sedum sarmentosum Bunge exists as a racemic mixture. This means it contains equal amounts of both the dextrorotatory (d) and levorotatory (l) enantiomers, which are mirror images of each other and can have distinct biological activities. []
Q5: How is Methylisopelletierine chemically synthesized?
A5: One documented synthetic route to Methylisopelletierine starts with 1-(2-pyridyl)-propanone-2. This compound is reacted with dimethyl sulfate to form a quaternary N-methylpyridinium salt. Subsequent partial hydrogenation of this salt yields 1-(α-N-methylpiperidyl)-propanone-2, which is the chemical name for Methylisopelletierine. This method achieves a yield of 47%, calculated from the initial α-picolylmethylketone. []
Q6: The research mentions "pelletierine sulphate" in pharmaceutical preparations. What is the connection between pelletierine and Methylisopelletierine?
A7: Historically, there was ambiguity regarding the structure of pelletierine, an anthelmintic compound found in pomegranate bark. It was later suggested that "pelletierine" might actually be isopelletierine. Research using partition chromatography on pharmaceutical "pelletierine sulphate" samples revealed the presence of Methylisopelletierine, alongside pseudopelletierine and isopelletierine. This finding suggests that these three alkaloids are likely components of commercially available "pelletierine" preparations. []
Q7: Are there any known instances of Methylisopelletierine being detected in animal models or humans?
A8: Yes, a recent study investigating the effects of the probiotic Lactobacillus delbrueckii subsp. bulgaricus on pigs found that supplementing the pigs' diet with this probiotic led to detectable changes in their fecal metabolite profile. Notably, one of the metabolites identified was Methylisopelletierine, suggesting a potential link between gut microbiota composition and the presence of this alkaloid. []
Q8: What is the significance of finding Methylisopelletierine in the context of gut microbiota research?
A9: The presence of Methylisopelletierine in the fecal metabolome of pigs fed a probiotic-supplemented diet suggests a complex interplay between diet, gut microbiota, and host metabolism. This finding opens avenues for future research to investigate the potential role of Methylisopelletierine and related alkaloids in gut health, nutrient absorption, and overall host physiology. []
Q9: The research highlights the importance of lysine in the biosynthesis of several alkaloids. Could you elaborate on the role of lysine in plant metabolism and alkaloid formation?
A10: Lysine is an essential amino acid in plants, playing a crucial role in protein synthesis and other metabolic processes. In the context of alkaloid biosynthesis, lysine often serves as a precursor molecule. It can undergo various enzymatic transformations, contributing to the diverse structures found in alkaloids. This is evident in the biosynthesis of Methylisopelletierine, isopelletierine, pseudopelletierine, and anaferine, all of which utilize lysine as a building block. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)




![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)



